6-(2-Chloroethyl)quinoxaline
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Overview
Description
6-(2-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloroethyl group at the sixth position of the quinoxaline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloroethyl)quinoxaline typically involves the reaction of 2-chloroethylamine with quinoxaline derivatives. One common method includes the condensation of 2-chloroethylamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate-1 have been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chloroethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Nucleophilic Substitution: Products include 6-(2-azidoethyl)quinoxaline, 6-(2-thiocyanatoethyl)quinoxaline, and 6-(2-methoxyethyl)quinoxaline.
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-(2-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethyl)quinoxaline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA cross-linking agents are used to induce cell death in cancer cells .
Comparison with Similar Compounds
- 2-Chloroquinoxaline
- 6-Methylquinoxaline
- 6-(2-Bromoethyl)quinoxaline
Comparison: 6-(2-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional ethyl group enhances its ability to interact with biological targets. Compared to 6-methylquinoxaline, the chloroethyl group provides a reactive site for further chemical modifications. 6-(2-Bromoethyl)quinoxaline, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine .
Properties
CAS No. |
473895-89-5 |
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Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-(2-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
InChI Key |
GCWODTJPOQIOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCCl |
Origin of Product |
United States |
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